Phenoxyacetaldehyde

Organic Synthesis Protecting Group Strategy Reactive Intermediate Stability

Phenoxyacetaldehyde (CAS 2120-70-9) is an aromatic aldehyde characterized by a phenoxy group attached to an acetaldehyde backbone, with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. This compound is typically supplied as a colorless to pale yellow viscous liquid with a minimum purity of 95% , and requires storage under inert atmosphere at -20°C due to its susceptibility to air oxidation.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 2120-70-9
Cat. No. B1585835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetaldehyde
CAS2120-70-9
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC=O
InChIInChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyXFFILAFLGDUMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetaldehyde (CAS 2120-70-9): Procurement-Grade Specifications and Chemical Class Overview


Phenoxyacetaldehyde (CAS 2120-70-9) is an aromatic aldehyde characterized by a phenoxy group attached to an acetaldehyde backbone, with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . This compound is typically supplied as a colorless to pale yellow viscous liquid with a minimum purity of 95% , and requires storage under inert atmosphere at -20°C due to its susceptibility to air oxidation . It is primarily utilized as a reactive intermediate in organic synthesis, participating in condensation, reduction, and oxidation reactions characteristic of aldehydes [1]. Its distinctive green, fresh, and floral olfactory profile also renders it a valuable perfuming agent in fragrance formulations .

Why Phenoxyacetaldehyde (CAS 2120-70-9) Cannot Be Replaced by Generic Aldehydes or Structural Analogs in Critical Applications


Phenoxyacetaldehyde exhibits a unique combination of reactivity and physicochemical properties that are not replicated by its closest structural analogs, such as phenylacetaldehyde or 2-phenoxyethanol. Direct substitution with a generic aromatic aldehyde or its corresponding alcohol is not feasible due to significant differences in electrophilicity, conformational stability, and safety profiles. For instance, its specific α-substituted aldehyde structure dictates a distinct conformational preference in solution compared to methoxyacetaldehyde [1], which directly influences its reactivity in stereoselective synthesis pathways. Furthermore, its oxidative transformation from 2-phenoxyethanol proceeds with a quantifiable rate and selectivity under catalytic aerobic conditions [2], demonstrating that the aldehyde form possesses unique stability and is not an interchangeable reagent with its alcohol precursor. The compound's specific safety and handling parameters, including a defined flash point of 91 °C and a specific Cramer classification for toxicological risk assessment [3], further preclude its substitution with materials of unknown or differing safety profiles in regulated industrial processes.

Phenoxyacetaldehyde (CAS 2120-70-9): Quantifiable Differentiation Evidence for Scientific Procurement


Superior Stability and Reduced Side-Reaction Potential of Phenoxyacetaldehyde Dimethylcetal Derivatives

The aldehyde functional group in phenoxyacetaldehyde is prone to undesired reactions under certain conditions. To mitigate this, phenoxyacetaldehyde can be quantitatively converted into its stable dimethylcetal derivative, a transformation that is not equally efficient or applicable for all α-substituted aldehydes. This derivatization provides a direct, quantifiable advantage in synthetic route design, enabling storage and subsequent deprotection under mild conditions [1]. The transformation to the dimethylcetal occurs with high efficiency and is a key differentiator for handling this sensitive aldehyde.

Organic Synthesis Protecting Group Strategy Reactive Intermediate Stability

Quantitative Conformational Analysis Distinguishing Phenoxyacetaldehyde from Methoxyacetaldehyde in Solution

Nuclear magnetic resonance (NMR) studies provide quantitative evidence of conformational differences between phenoxyacetaldehyde and its analog methoxyacetaldehyde. While methoxyacetaldehyde exhibits an anti-periplanar arrangement between the ether oxygen and carbonyl group, phenoxyacetaldehyde shows a significant population of a different rotamer due to steric interactions between the bulky phenyl group and the carbonyl oxygen [1]. This conformational distinction is crucial for understanding and predicting stereochemical outcomes in reactions where the aldehyde's ground-state geometry influences transition-state structures.

Conformational Analysis NMR Spectroscopy Computational Chemistry

Established Safety Profile and Quantitative Risk Assessment for Industrial Procurement

Phenoxyacetaldehyde has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), providing quantifiable data that is not available for many uncharacterized analogs. Key physical and toxicological parameters have been determined, including a flash point of 91 °C [1] and a Cramer Class III (High) classification, which are critical for risk management and regulatory compliance in industrial settings. The assessment also includes a defined worldwide volume of use of 0.1–1 metric ton per year [1] and a 95th percentile total systemic exposure of 0.00043 mg/kg/day [1]. This data provides a verifiable safety benchmark for procurement.

Safety Assessment Toxicology Regulatory Compliance Fragrance Industry

Catalytic Aerobic Oxidation of 2-Phenoxyethanol to Phenoxyacetaldehyde with High Selectivity

In studies modeling lignin depolymerization, the catalytic aerobic oxidation of 2-phenoxyethanol (a primary alcohol) by a dipicolinate vanadium(V) complex yields 2-phenoxyacetaldehyde as the sole product via selective C-H bond cleavage [1]. This contrasts with the oxidation of more complex β-O-4 lignin models (e.g., 1-phenyl-2-phenoxyethanol), which undergo C-C bond cleavage to give a mixture of products [1]. The high selectivity for C-H over C-C bond cleavage under these specific aerobic conditions highlights a distinct reactivity of the phenoxyacetaldehyde precursor, 2-phenoxyethanol, which translates to a more predictable and cleaner synthesis of the target aldehyde.

Catalytic Oxidation Green Chemistry Lignin Model Compounds Aerobic Catalysis

Precursor to Biologically Active Hydrazone Derivatives with Documented Anti-Platelet Aggregation Potential

Phenoxyacetaldehyde serves as a specific precursor for the synthesis of phenoxyacetaldehyde guanylhydrazones, a class of compounds for which quantitative structure-activity relationships (QSAR) have been developed regarding their anti-platelet aggregation activity [1]. This positions phenoxyacetaldehyde as a key building block for generating a specific pharmacophore whose biological activity has been modeled, unlike many generic aldehydes that are not part of such established QSAR models. The QSAR model for this series indicates that activity is dependent on hydrophobicity and molar refractivity [1], parameters that are tunable by modifying the aldehyde-derived portion of the molecule.

Medicinal Chemistry QSAR Anti-Platelet Agents Hydrazone Synthesis

High-Value Application Scenarios for Phenoxyacetaldehyde (CAS 2120-70-9) Based on Verified Differentiation


Stereoselective Synthesis and Conformational Analysis Studies

Researchers conducting stereoselective synthesis or investigating structure-reactivity relationships will find phenoxyacetaldehyde a superior model substrate compared to methoxyacetaldehyde. Its distinct conformational preference, as established by NMR studies [1], provides a unique steric and electronic environment that influences diastereoselectivity in nucleophilic additions. This makes it the preferred choice for studies aimed at understanding and controlling stereochemistry in reactions of α-substituted aldehydes.

Development of Stable Synthetic Intermediates via Acetal Protection

In multi-step organic synthesis requiring the temporary masking of a reactive aldehyde, phenoxyacetaldehyde's ability to be quantitatively converted into a stable dimethylcetal derivative is a critical advantage [2]. This allows for the procurement and use of the free aldehyde while providing a robust strategy for storing and later deprotecting the functional group under mild conditions. This is particularly valuable in the synthesis of complex molecules like substituted benzofurans [3].

Regulated Fragrance Formulation and Consumer Product Development

For industrial perfumers and formulators in the fragrance industry, the selection of phenoxyacetaldehyde is strongly supported by its comprehensive RIFM safety assessment [4]. This dossier provides quantifiable data on exposure limits, physical properties (e.g., flash point 91 °C), and toxicological classification, which are essential for meeting regulatory requirements and managing product safety in consumer goods. Its unique green, floral scent profile can then be leveraged with confidence.

Medicinal Chemistry Campaigns Targeting Platelet Aggregation

Phenoxyacetaldehyde is a strategic starting material for medicinal chemistry programs focused on developing novel anti-platelet aggregation agents. Its value lies in its role as a precursor to phenoxyacetaldehyde guanylhydrazones, a compound class with a validated QSAR model that guides structure-activity optimization [5]. This reduces the synthetic and screening burden compared to exploring a less-characterized chemical space, offering a more efficient path to hit-to-lead optimization.

Technical Documentation Hub

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